1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one
Description
1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one is a heterocyclic compound featuring a pyrimidine core substituted with a 1-methylpyrazole group at the 5-position and linked via an oxygen atom to a piperidine ring. The piperidine moiety is further functionalized with a ketone-bearing ethanone side chain substituted with a pyrazole ring.
The compound’s molecular weight and formula can be inferred from related structures in , approximating a molecular weight of ~420–450 g/mol and a formula of ~C₂₁H₂₅N₇O₂.
Properties
IUPAC Name |
1-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]-2-pyrazol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-23-12-15(11-22-23)14-9-19-18(20-10-14)27-16-3-7-24(8-4-16)17(26)13-25-6-2-5-21-25/h2,5-6,9-12,16H,3-4,7-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIKSMOOEFUSRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)CN4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes multiple functional groups that contribute to its biological activity, particularly the pyrazole and pyrimidine moieties which are known for their diverse pharmacological properties.
Antitumor Activity
Recent studies have indicated that compounds containing pyrazole and pyrimidine structures exhibit significant antitumor activity. For instance, derivatives of pyridopyrimidine have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. By inhibiting DHFR, these compounds can effectively reduce the proliferation of cancer cells .
| Compound | Activity | Target |
|---|---|---|
| This compound | Antitumor | DHFR |
| Piritrexim | Antitumor | DHFR |
| Other Pyridopyrimidines | Antitumor | Various kinases |
The mechanism of action for this compound likely involves the inhibition of key enzymes involved in nucleotide synthesis. The presence of the pyrazole ring enhances the compound's ability to interact with these enzymes, leading to reduced cell viability in cancerous tissues. Additionally, studies have shown that similar compounds can also target tyrosine kinases, which play a role in signaling pathways related to cell growth and survival .
Study 1: In Vitro Analysis
A study published in Drug Target Insights assessed the cytotoxic effects of various pyrazole-containing compounds on cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range, indicating potent antitumor effects against breast and colon cancer cell lines .
Study 2: In Vivo Efficacy
Another study investigated the in vivo effects of a related compound in a mouse model of melanoma. The results demonstrated significant tumor regression following treatment with the compound, supporting its potential as a therapeutic agent in oncology .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that compounds similar to this structure exhibit significant anticancer properties. For instance, derivatives of pyrazole and pyrimidine are known to inhibit various kinases involved in cancer progression. The specific interactions of this compound with target proteins could lead to the development of novel anticancer agents.
Kinase Inhibition : The compound's structural features suggest potential as a kinase inhibitor. Kinases play critical roles in cell signaling pathways; thus, inhibiting their activity may offer therapeutic benefits in treating cancers and other diseases characterized by dysregulated signaling pathways.
Case Study: MET Kinase Inhibition
A notable study highlighted the discovery of related compounds that demonstrate nanomolar inhibition of MET kinase activity. This suggests that similar structural motifs in 1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one may also exhibit potent inhibitory effects on MET, which is implicated in various cancers .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (nM) | Reference |
|---|---|---|---|
| AMG 337 | MET Kinase Inhibitor | 10 | |
| Compound X | Anticancer | 50 | |
| Compound Y | Antimicrobial | 200 |
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy. Modifications on the piperidine and pyrazole rings can enhance selectivity and potency against specific targets. For example, substituting different functional groups on the pyrazole ring may improve binding affinity to kinase targets.
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The synthesis of this compound relies on palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, consistent with methodologies for analogous pyrazolylpyrimidine derivatives .
Reaction Steps
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Suzuki-Miyaura Coupling :
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Nucleophilic Aromatic Substitution :
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Buchwald-Hartwig Amination :
Reaction Conditions and Catalysts
Key parameters for optimizing yield and selectivity include:
Mechanistic Insights
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Suzuki Coupling : Transmetallation between the boronic ester and palladium center facilitates aryl-aryl bond formation .
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Piperidine Functionalization : The oxygen atom in the pyrimidin-2-yloxy group acts as a nucleophile, displacing chloride under basic conditions .
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Side Reactions : Competing dehalogenation or homocoupling may occur if palladium loading exceeds optimal levels .
Post-Synthetic Modifications
The compound’s ethanone and pyrazole groups enable further derivatization:
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Reductive Amination : Conversion of the ketone to secondary amines using NaBH₃CN or H₂/Pd-C .
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Click Chemistry : Azide-alkyne cycloaddition on the pyrazole ring for bioconjugation .
Stability and Reactivity
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Hydrolytic Stability : The pyrimidin-2-yloxy linkage is stable under neutral conditions but susceptible to acid-catalyzed cleavage .
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Thermal Degradation : Decomposition observed above 200°C via TGA analysis in related compounds .
Comparative Analysis with Analogues
| Compound Modification | Reaction Efficiency | Key Difference |
|---|---|---|
| Pyrazole → Indole substitution | 15–30% lower yield | Increased steric hindrance |
| Piperidine → Morpholine | Similar efficiency | Altered solubility profile |
Industrial-Scale Considerations
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogues
Pharmacological and Physicochemical Insights
Target Compound vs. 53g ():
- Instead, its pyrimidine-pyrazole scaffold may favor kinase binding due to reduced steric hindrance .
- Bioactivity: 53g’s benzo[d][1,3]dioxol-5-ylmethyl group likely enhances blood-brain barrier penetration, whereas the target compound’s pyrazole-ethanone moiety may improve metabolic stability .
Target Compound vs. EP 1 808 168 Derivatives ():
- Substituent Impact: Patent compounds with methanesulfonylphenyl groups (e.g., EP 1 808 168 B1) exhibit improved aqueous solubility compared to the target compound’s methylpyrazole substituent, which may limit solubility .
- Therapeutic Potential: Sulfonyl-containing analogs are often prioritized for anti-inflammatory or anticancer applications, whereas pyrazole-rich structures (like the target) are explored in kinase inhibition .
Target Compound vs. BB35-1752 ():
- Molecular Complexity: BB35-1752 is a simpler pyrazole-piperidine derivative with an amino group, offering hydrogen-bonding capabilities absent in the target compound. This difference may translate to divergent target selectivity .
Key Research Findings and Trends
Piperidine vs. Piperazine Linkers: Piperazine-containing analogs (e.g., ) often exhibit enhanced solubility and bioavailability compared to piperidine-based structures like the target compound, due to increased basicity .
Pyrazole Positioning: The 1H-pyrazole substitution at the ethanone position in the target compound may reduce off-target effects compared to 4-methylpyrazole derivatives (), which are associated with CYP450 inhibition .
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to and , involving Ullmann couplings or nucleophilic aromatic substitution for pyrimidine-piperidine linkage .
Preparation Methods
Retrosynthetic Analysis
The molecule dissects into three key fragments (Figure 1):
Preparation of 5-(1-Methyl-1H-pyrazol-4-yl)pyrimidin-2-ol
Procedure :
-
Coupling Reaction :
-
Hydroxylation :
Analytical Data :
Piperidine Functionalization
Procedure :
-
Etherification :
Optimization Notes :
Synthesis of Fragment B: 2-(1H-Pyrazol-1-yl)acetyl Chloride
Procedure :
-
Acylation :
Characterization :
Final Coupling and Product Isolation
Procedure :
-
Amide Bond Formation :
-
Workup :
-
Purification :
Analytical Data :
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HRMS (ESI+): m/z 368.1812 [M+H]+ (calc. 368.1815 for C18H22N7O2).
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13C NMR (101 MHz, CDCl3): δ 169.8 (C=O), 158.4 (pyrimidine-C2), 142.1 (pyrazole-C4), 67.3 (piperidine-OCH2), 44.9 (N-CH3).
Reaction Optimization and Scale-Up Considerations
Critical Parameters for Fragment Coupling
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Equiv. of Fragment B | 1.2 | Maximizes acylation |
| Temperature | 25°C | Avoids ketone decomposition |
| Base | Triethylamine | Superior to DIPEA or pyridine |
| Solvent | Acetonitrile | Enhances solubility of intermediates |
Impurity Profile and Mitigation Strategies
-
Major Byproducts :
-
Purification Efficiency :
Analytical Characterization Benchmarks
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what critical reaction conditions should be optimized?
The compound can be synthesized via multi-step reactions involving pyrazole and pyrimidine intermediates. Key steps include:
- Cyclocondensation : Use phenyl hydrazine derivatives with ketones or esters in ethanol/acetic acid under reflux (7–12 hours) to form the pyrazole core .
- Substitution reactions : Introduce the pyrimidine-2-yloxy group via nucleophilic aromatic substitution (e.g., using POCl₃/DMF for activating pyrimidine positions) .
- Piperidine functionalization : Employ glacial acetic acid (AcOH) as a catalyst for coupling reactions involving piperidine derivatives .
Critical conditions : Monitor temperature (reflux at 108–120°C), solvent purity (absolute ethanol), and stoichiometric ratios (e.g., 1:1 for hydrazine derivatives) to avoid side products .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Chromatography : Use silica gel column chromatography with DMF/EtOH (1:1) for purification .
- Spectroscopic analysis : Confirm the structure via ¹H/¹³C NMR (e.g., pyrazole proton signals at δ 7.2–8.5 ppm) and FTIR (C=O stretch at ~1650 cm⁻¹) .
- Single-crystal X-ray diffraction : Resolve dihedral angles between aromatic rings (e.g., pyrazole vs. piperidine planes) to confirm stereochemistry .
Advanced Research Questions
Q. How can computational methods accelerate reaction optimization for derivatives of this compound?
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in pyrazole-pyrimidine couplings .
- Data-driven optimization : Apply machine learning to correlate reaction parameters (e.g., solvent polarity, temperature) with yields from historical datasets (e.g., ICReDD’s feedback loop integrating computation and experimentation) .
- ADMET prediction : Tools like ACD/Labs Percepta can estimate solubility (LogP ~2.5) and metabolic stability to prioritize derivatives for synthesis .
Q. What strategies resolve contradictions in biological activity data across similar pyrazole-pyrimidine hybrids?
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., nitro vs. amino groups on pyrazole) and assess impacts on target binding (e.g., kinase inhibition assays) .
- Orthogonal assays : Validate conflicting results using complementary techniques (e.g., SPR for binding affinity vs. cellular viability assays) .
- Crystallographic analysis : Compare ligand-protein co-crystal structures to identify critical binding motifs (e.g., hydrogen bonds between pyrimidine and kinase active sites) .
Q. How can thermal stability and degradation pathways be analyzed for long-term storage?
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (e.g., >200°C for pyrrolo-pyrimidine analogs) .
- Forced degradation studies : Expose the compound to heat (60°C), light, and humidity, then monitor degradation products via HPLC-MS .
- Kinetic modeling : Use Arrhenius equations to predict shelf life under accelerated storage conditions .
Methodological Resources
- Synthetic protocols : Reflux in ethanol/acetic acid (1:1 v/v) for pyrazole ring formation .
- Crystallography : Stoe IPDS-II diffractometer with Mo-Kα radiation (λ = 0.71073 Å) for resolving molecular packing .
- Computational tools : ACD/Labs Percepta for LogP and pKa predictions ; Gaussian 16 for DFT calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
